![molecular formula C14H19NO2 B14256429 Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester CAS No. 309974-70-7](/img/structure/B14256429.png)
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a carbamate group attached to a phenyl ring with a propenyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-(2-propenyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The propenyl group may also interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: Lacks the propenyl substituent and has different reactivity and applications.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains an isopropyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.
Carbamic acid, [(1-oxo-2-propenyl)oxy]-, 1,1-dimethylethyl ester: Similar structure but with an additional oxo group, affecting its chemical behavior.
Uniqueness
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other carbamate esters and makes it a valuable compound for various applications.
Properties
CAS No. |
309974-70-7 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl N-(2-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-5-8-11-9-6-7-10-12(11)15-13(16)17-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3,(H,15,16) |
InChI Key |
CXJLVMRMCQQEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


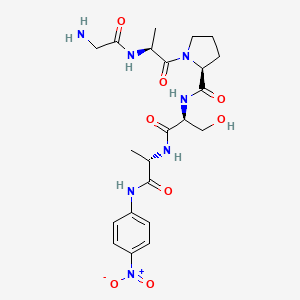

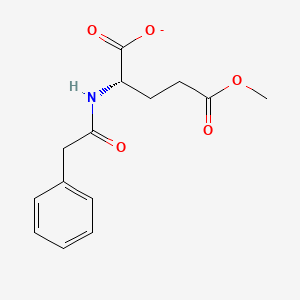
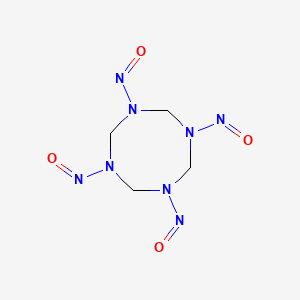
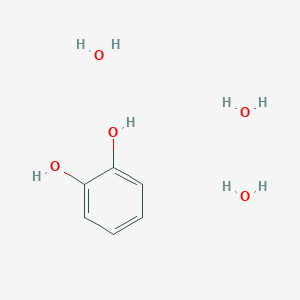
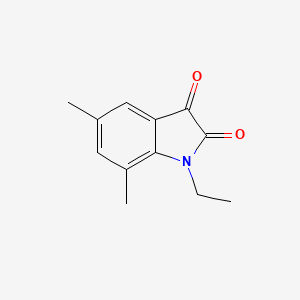
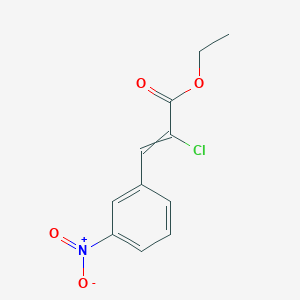
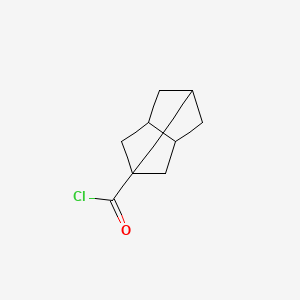
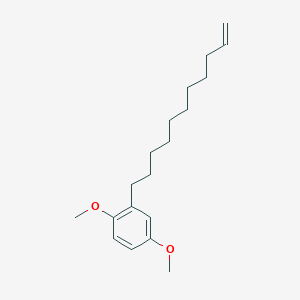
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)
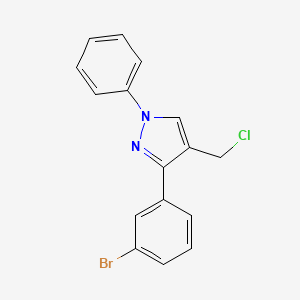

silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
